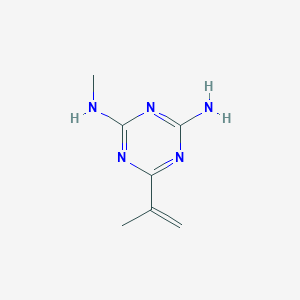![molecular formula C17H22N2O B14454075 1,3-Bis[methyl(phenyl)amino]propan-2-ol CAS No. 77893-38-0](/img/structure/B14454075.png)
1,3-Bis[methyl(phenyl)amino]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis[methyl(phenyl)amino]propan-2-ol is an organic compound with the molecular formula C17H22N2O It is a secondary amine and an alcohol, characterized by the presence of two phenyl groups attached to nitrogen atoms and a hydroxyl group on the second carbon of the propane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Bis[methyl(phenyl)amino]propan-2-ol can be synthesized through several methods. One common approach involves the reaction of epichlorohydrin with aniline derivatives in the presence of a base such as sodium hydroxide. The reaction typically occurs at elevated temperatures (around 60°C) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by adjusting reaction times, temperatures, and the concentration of reactants.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis[methyl(phenyl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Bis[methyl(phenyl)amino]propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-Bis[methyl(phenyl)amino]propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl group and amine functionalities allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. Specific pathways and targets may vary depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis[(1-methylethyl)amino]propan-2-ol: Similar structure but with isopropyl groups instead of phenyl groups.
Bisoprolol: A beta-blocker with a similar core structure but different substituents.
Uniqueness
1,3-Bis[methyl(phenyl)amino]propan-2-ol is unique due to its combination of phenyl groups and hydroxyl functionality, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
77893-38-0 |
|---|---|
Molekularformel |
C17H22N2O |
Molekulargewicht |
270.37 g/mol |
IUPAC-Name |
1,3-bis(N-methylanilino)propan-2-ol |
InChI |
InChI=1S/C17H22N2O/c1-18(15-9-5-3-6-10-15)13-17(20)14-19(2)16-11-7-4-8-12-16/h3-12,17,20H,13-14H2,1-2H3 |
InChI-Schlüssel |
KQJXCSNKBCPESU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC(CN(C)C1=CC=CC=C1)O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


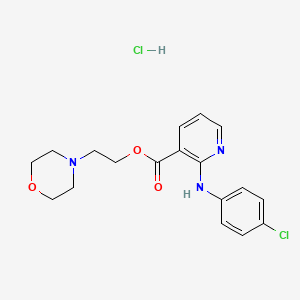


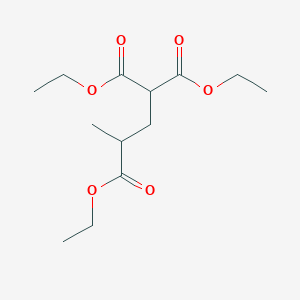
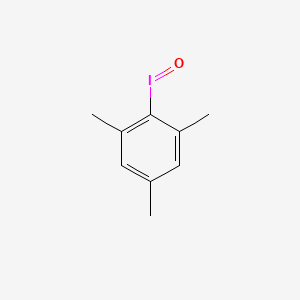
![Benzoic acid, 4-[(trimethylsilyl)carbonyl]-, methyl ester](/img/structure/B14454016.png)
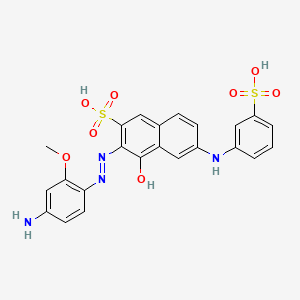
![({[2-(Dimethylamino)ethyl]carbamothioyl}sulfanyl)acetic acid](/img/structure/B14454022.png)
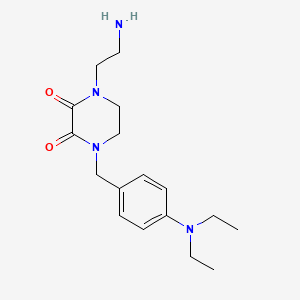
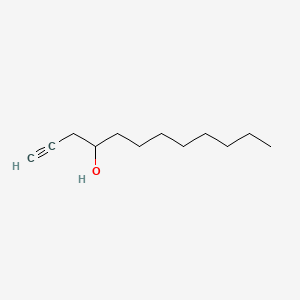

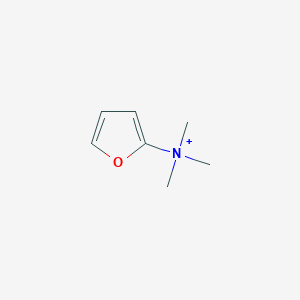
![9-Chloro-9-(trichloroethenyl)bicyclo[6.1.0]nonane](/img/structure/B14454048.png)
